![molecular formula C13H30O2Si2 B14283212 [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) CAS No. 122424-47-9](/img/structure/B14283212.png)
[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane): is an organosilicon compound characterized by its unique structure, which includes a cyclopentane ring bonded to two methyleneoxy groups, each of which is further bonded to a trimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) typically involves the reaction of cyclopentane-1,1-diylbis(methyleneoxy) with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which can reduce the methyleneoxy groups to methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the trimethylsilane groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Methylene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology: In biological research, this compound can be used to modify surfaces of biomolecules, enhancing their stability and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: In medicine, [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) is investigated for its potential use in developing new therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.
Industry: Industrially, this compound is used in the production of advanced materials such as silicone-based polymers and resins. It is also utilized in the development of coatings and adhesives with enhanced properties.
Wirkmechanismus
The mechanism by which [Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane) exerts its effects is primarily through its ability to form stable bonds with various substrates. The trimethylsilane groups provide hydrophobic characteristics, while the methyleneoxy groups offer sites for further functionalization. This dual functionality allows the compound to interact with a wide range of molecular targets, facilitating its use in diverse applications.
Eigenschaften
CAS-Nummer |
122424-47-9 |
|---|---|
Molekularformel |
C13H30O2Si2 |
Molekulargewicht |
274.55 g/mol |
IUPAC-Name |
trimethyl-[[1-(trimethylsilyloxymethyl)cyclopentyl]methoxy]silane |
InChI |
InChI=1S/C13H30O2Si2/c1-16(2,3)14-11-13(9-7-8-10-13)12-15-17(4,5)6/h7-12H2,1-6H3 |
InChI-Schlüssel |
RPHRLSUIKWEVAE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCC1(CCCC1)CO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)
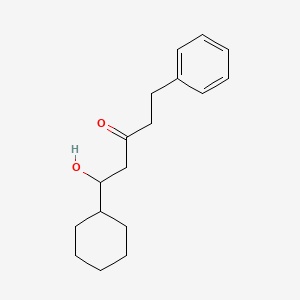

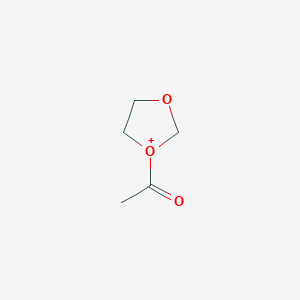
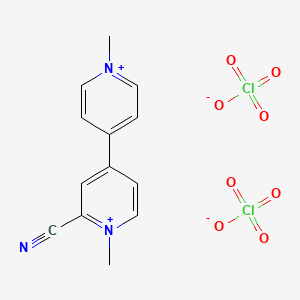
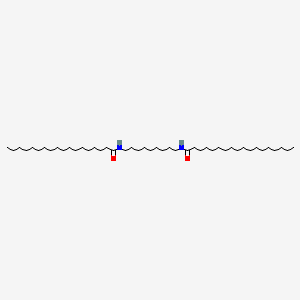
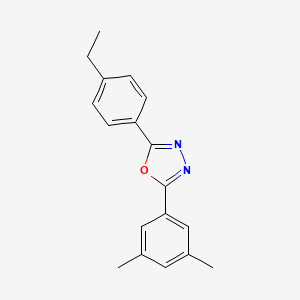
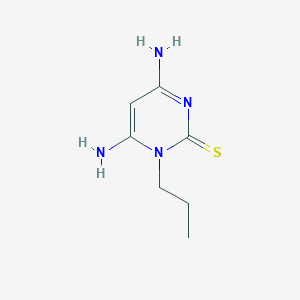
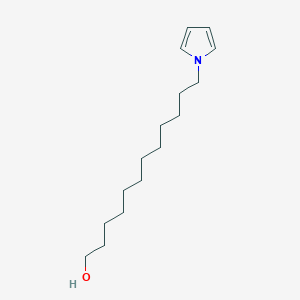
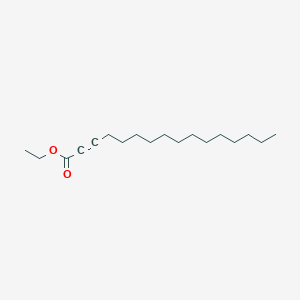
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
